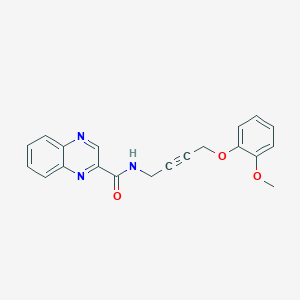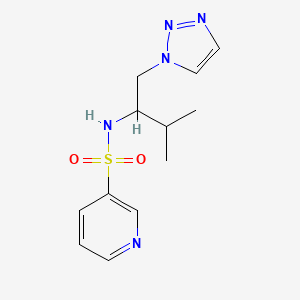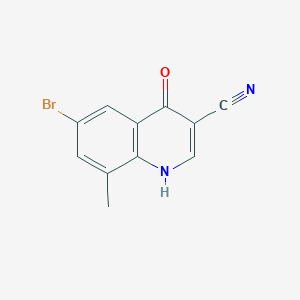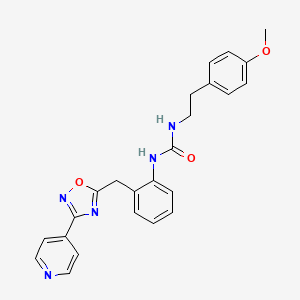
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a quinoxaline-based derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Material Science
Quinoxaline derivatives, such as aromatic diamines containing the quinoxaline moiety, have been synthesized and characterized for their application in material science. These compounds have been used to create new polyamides with excellent thermal stability and amorphous nature, indicating their potential in high-performance materials and engineering applications (Patil et al., 2011).
Antimicrobial and Antifungal Activities
New series of quinoxaline 1,4-di-N-oxides have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified compounds with potent activity against various pathogens, suggesting the potential of quinoxaline derivatives in developing new antimicrobial and antifungal agents (Soliman, 2013).
Antituberculosis Agents
Quinoxaline derivatives have also been explored for their antituberculosis activity. The synthesis and evaluation of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in TB treatment (Jaso et al., 2005).
Pesticidal Activities
Quinoxaline derivatives have been designed, synthesized, and evaluated for their pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. This research demonstrates the versatility of quinoxaline compounds in agricultural applications, offering a basis for the development of new pesticides (Liu et al., 2020).
Pharmacological Evaluation
Quinoxaline derivatives have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing their potential in treating conditions mediated by this receptor, such as certain gastrointestinal disorders and chemotherapeutically induced nausea (Mahesh et al., 2011).
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-18-10-4-5-11-19(18)26-13-7-6-12-21-20(24)17-14-22-15-8-2-3-9-16(15)23-17/h2-5,8-11,14H,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEMLSYISGGLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid](/img/structure/B2689533.png)
![1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B2689534.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2689535.png)




![2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride](/img/structure/B2689544.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2689545.png)




